M-1121: A Covalent Inhibitor Targeting the Menin-MLL Interaction in MLL-Re-arranged Leukemia
M-1121: A Covalent Inhibitor Targeting the Menin-MLL Interaction in MLL-Re-arranged Leukemia
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M-1121, a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. M-1121 has demonstrated significant preclinical efficacy in models of MLL-rearranged (MLLr) leukemia, a subtype of acute leukemia with a historically poor prognosis. This document consolidates key findings on its mechanism, quantitative efficacy, and the experimental approaches used in its evaluation.
Core Mechanism of Action: Covalent Inhibition of the Menin-MLL Interaction
M-1121 represents a targeted therapeutic strategy for MLLr leukemias.[1][2][3][4] The core of its mechanism lies in the disruption of the critical interaction between menin and MLL fusion proteins.[1][2][3][4] In MLLr leukemia, chromosomal translocations result in the formation of oncogenic MLL fusion proteins.[1] These fusion proteins rely on their interaction with the scaffolding protein menin to drive the overexpression of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][2][5]
M-1121 acts as a covalent inhibitor, forming a stable bond with a specific amino acid residue within the menin protein.[1][2][3][4][6] It specifically targets Cysteine 329 (C329) located in the MLL binding pocket of menin.[1][2][4][6][7] This irreversible binding physically obstructs the interaction between menin and the MLL fusion protein. By disrupting this complex, M-1121 effectively downregulates the expression of HOXA9 and MEIS1 in a dose-dependent manner, leading to the inhibition of tumor growth.[1][2][4][6][7]
A key feature of M-1121 is its high selectivity for MLL-rearranged leukemia cells. It potently inhibits the proliferation of leukemia cell lines with MLL translocations while showing no activity against wild-type MLL cell lines at similar concentrations.[1][2][5]
Quantitative Efficacy of M-1121
The preclinical efficacy of M-1121 has been quantified through various in vitro and in vivo studies.
In Vitro Antiproliferative Activity
M-1121 has demonstrated potent and selective inhibition of MLL-rearranged leukemia cell lines.
| Cell Line | MLL Status | IC50 (nM) | Reference |
| MV4;11 | MLL-AF4 | 10.3 | [5] |
| MOLM-13 | MLL-AF9 | 51.5 | [5] |
| MLL wild-type cell lines | Wild-Type | >10,000 | [1][5] |
In Vivo Antitumor Activity
In vivo studies using mouse models of MLL-rearranged leukemia have shown significant tumor regression upon oral administration of M-1121.
| Model | Treatment | Outcome | Reference |
| MV4;11 subcutaneous xenograft | 100 mg/kg, p.o., for 26 days | Reduced average tumor volume from 157 mm³ to 106 mm³, a 32% reduction. | [7] |
| MV4;11 subcutaneous xenograft | 300 mg/kg, p.o. | Complete tumor regression in 10 out of 10 mice, with no tumor regrowth detected up to a month after the last treatment. | [7] |
| MV4;11 disseminated model | Tolerated doses | Potent antitumor activity and tumor regressions observed. | [1][4] |
Signaling Pathways and Experimental Workflows
Visual representations of the M-1121 mechanism and evaluation process provide a clearer understanding of the underlying biology and experimental design.
Figure 1: Mechanism of action of M-1121 in MLL-rearranged leukemia.
Figure 2: General experimental workflow for the preclinical evaluation of M-1121.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the key methodologies employed in the evaluation of M-1121 are outlined below.
Cell Viability Assay (for IC50 Determination)
-
Principle: To determine the concentration of M-1121 that inhibits the growth of leukemia cell lines by 50%.
-
General Protocol:
-
MLL-rearranged (e.g., MV4;11, MOLM-13) and wild-type leukemia cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of M-1121 or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure ATP levels, which correlate with the number of viable cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log concentration of M-1121 and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: To quantify the mRNA levels of target genes (HOXA9, MEIS1) in response to M-1121 treatment.
-
General Protocol:
-
Leukemia cells (e.g., MV4;11) are treated with M-1121 at various concentrations for a specific duration (e.g., 24 hours).[7]
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of M-1121 in a living organism.
-
General Protocol:
-
Subcutaneous Model: Human MLL-rearranged leukemia cells (e.g., MV4;11) are injected subcutaneously into immunocompromised mice.
-
Disseminated Model: Leukemia cells are injected intravenously to mimic systemic disease.
-
Once tumors are established (in the subcutaneous model) or the disease is systemic, mice are randomized into treatment and control groups.
-
M-1121 is administered orally at specified doses and schedules.
-
For subcutaneous models, tumor volume is measured regularly. For disseminated models, disease progression and survival are monitored.
-
At the end of the study, tumors and tissues may be collected for further analysis.
-
Conclusion
M-1121 is a promising, orally bioavailable covalent inhibitor of the menin-MLL interaction with potent and selective activity against MLL-rearranged leukemia. Its mechanism of action, centered on the disruption of a key protein-protein interaction and subsequent downregulation of critical oncogenic genes, provides a strong rationale for its continued development as a targeted therapy for this challenging disease. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, underscore its potential to offer a novel therapeutic option for patients with MLL-rearranged leukemias.
References
- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
